molecular formula C12H13F3O4S B14511516 Acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester CAS No. 62774-55-4

Acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester

Cat. No.: B14511516
CAS No.: 62774-55-4
M. Wt: 310.29 g/mol
InChI Key: OGJUSMUPXWAQLO-UHFFFAOYSA-N
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Description

Acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester is a complex organic compound that features a trifluoroacetic acid moiety, a hydroxy group, and a methoxyphenyl thioether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester typically involves multiple steps. One common method includes the esterification of trifluoroacetic acid with a suitable alcohol derivative, followed by the introduction of the hydroxy and methoxyphenyl thioether groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as strong acids or bases, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to optimize efficiency and yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxyphenyl thioether group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like thiols and amines can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

    Pathways Involved: It may influence signaling pathways, such as those involved in inflammation and cell proliferation, by binding to key proteins and altering their function.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, trifluoro-, 3-methylbutyl ester
  • Acetic acid, trifluoro-, nonyl ester
  • Trifluoroacetic acid

Uniqueness

Compared to similar compounds, acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl thioether group, in particular, enhances its potential for diverse applications in scientific research and industry.

Properties

CAS No.

62774-55-4

Molecular Formula

C12H13F3O4S

Molecular Weight

310.29 g/mol

IUPAC Name

[2-hydroxy-3-(4-methoxyphenyl)sulfanylpropyl] 2,2,2-trifluoroacetate

InChI

InChI=1S/C12H13F3O4S/c1-18-9-2-4-10(5-3-9)20-7-8(16)6-19-11(17)12(13,14)15/h2-5,8,16H,6-7H2,1H3

InChI Key

OGJUSMUPXWAQLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCC(COC(=O)C(F)(F)F)O

Origin of Product

United States

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